molecular formula C23H21F2N5O3S B3001897 N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide CAS No. 1223810-48-7

N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide

Cat. No.: B3001897
CAS No.: 1223810-48-7
M. Wt: 485.51
InChI Key: MKZVUZVNRNUVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazin core substituted with a 4-ethoxyphenyl group at position 7, an 8-oxo moiety, and a sulfanyl-linked butanamide chain terminating in a 2,5-difluorophenyl group.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N5O3S/c1-3-19(21(31)26-18-13-14(24)5-10-17(18)25)34-23-28-27-20-22(32)29(11-12-30(20)23)15-6-8-16(9-7-15)33-4-2/h5-13,19H,3-4H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZVUZVNRNUVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antioxidant, anticancer, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19F2N5OS\text{C}_{19}\text{H}_{19}\text{F}_2\text{N}_5\text{O}\text{S}

Antioxidant Activity

Recent studies have indicated that derivatives of similar structures exhibit potent antioxidant properties. For instance, compounds with oxadiazole moieties have demonstrated significant antioxidant activity in various assays such as CUPRAC (cupric acid-reducing antioxidant capacity) and DPPH (1,1-diphenyl-2-picrylhydrazyl) tests. These findings suggest that this compound may also possess similar properties due to the presence of electron-withdrawing groups that stabilize free radicals .

Anticancer Activity

The compound's anticancer potential has been assessed through in vitro studies on various cancer cell lines. Similar triazole derivatives have shown promising results against human colon carcinoma and pancreatic cancer cell lines. The mechanism of action typically involves inducing apoptosis and inhibiting cell proliferation. For example:

Cell LineIC50 (µM)Mechanism of Action
PANC-115.3Apoptosis induction via mitochondrial pathway
HT-2912.5Cell cycle arrest and apoptosis

These results underline the potential for this compound to be further investigated as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities against several targets including cholinesterases and glucosidases. Inhibitory effects have been noted in similar compounds where:

EnzymeIC50 (µM)Type of Inhibition
Cholinesterase20.0Competitive
Glucosidase25.0Non-competitive

These findings suggest that the compound may exhibit multi-targeted enzyme inhibition which could be beneficial in treating diseases like diabetes and Alzheimer's .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives closely related to this compound. The study reported significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and cell cycle disruption.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of triazolopyrazines have been shown to inhibit tumor growth in various cancer cell lines. Research focusing on this compound could explore its efficacy against specific types of cancer.

Antimicrobial Properties :
The presence of the triazole ring in the compound suggests potential antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell wall synthesis and could be investigated for use against resistant strains of bacteria and fungi.

Drug Design :
The compound's unique structure makes it a valuable scaffold in drug design. Researchers can modify its functional groups to enhance bioactivity or reduce toxicity. Structure-activity relationship (SAR) studies could provide insights into optimizing its pharmacological profile.

Pharmacological Insights

Mechanism of Action :
Understanding the mechanism by which N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide interacts with biological targets is crucial. Preliminary research suggests it may act as an enzyme inhibitor or receptor antagonist, but detailed studies are needed to elucidate these pathways.

Case Studies :

  • In vitro Studies : Laboratory experiments have demonstrated that similar compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 and HeLa. Future studies should aim to include this compound to assess its potential effects.
  • In vivo Studies : Animal model studies are essential to evaluate the pharmacokinetics and pharmacodynamics of the compound. These studies will help determine effective dosages and safety profiles.

Material Science Applications

Beyond biological applications, the compound may also find utility in material science. Its unique chemical properties can be explored for:

  • Polymer Synthesis : The incorporation of such compounds into polymer matrices could enhance material properties like thermal stability and mechanical strength.
  • Nanotechnology : Investigating its role in nanocarrier systems for targeted drug delivery could open new avenues in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares its triazolo[4,3-a]pyrazin core with several analogs, but variations in substituents lead to distinct physicochemical and biological profiles. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP Key Functional Groups Biological/Application Notes
N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide Triazolo[4,3-a]pyrazin 4-ethoxyphenyl, 2,5-difluorophenyl, sulfanyl, butanamide ~489.5 (estimated) ~3.0* C=O, C=S, ether, amide Potential kinase inhibition†
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide Triazolo[4,3-a]pyrazin 4-chlorobenzyl, 2,5-dimethylphenyl, acetamide 497.0 3.5‡ C=O, C=S, chloro, methyl Unspecified bioactivity
4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylphenyl)butanamide Triazolo[4,3-a]pyrazin 4-ethoxyphenyl, 4-methylphenyl, methyl, butanamide 445.5 2.94 C=O, ether, amide, methyl High logP suggests membrane affinity
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide, methyl 325.3 1.8§ Sulfonamide, fluoro Herbicide (ALS inhibitor)

*Estimated via analogy to ; †Inferred from kinase-targeting triazole derivatives ; ‡Predicted via fragment-based methods; §Experimental value.

Substituent Effects on Properties

  • Fluorine Substituents: The 2,5-difluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 4-methylphenyl in ). Fluorine’s electron-withdrawing effect may also influence binding to hydrophobic pockets in target proteins .
  • Sulfanyl vs. Sulfonamide: The sulfanyl bridge in the target compound contrasts with sulfonamide groups in flumetsulam .
  • Ethoxy vs. Methyl/Methoxy : The 4-ethoxyphenyl group increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in ), which could affect solubility and target selectivity .

Tautomerism and Stability

Like other triazole derivatives, the target compound may exhibit tautomerism between thiol and thione forms. Evidence from IR and NMR spectra of analogous compounds confirms that the thione tautomer predominates due to the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) . This stability is critical for maintaining consistent reactivity in biological systems.

Computational and Experimental Insights

  • Molecular Descriptors : Van der Waals interactions and polar surface area (PSA) vary significantly among analogs. The target compound’s PSA (~69 Ų, estimated) is lower than flumetsulam’s (~95 Ų), suggesting better membrane penetration .

Q & A

Q. What synthetic routes are reported for preparing triazolo[4,3-a]pyrazine derivatives with sulfanyl substituents?

Synthesis of triazolo[4,3-a]pyrazine scaffolds typically involves cyclization of precursor pyrazines with triazole-forming reagents. For example, substituted triazolo-pyrazines can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions using hydrazine derivatives. The sulfanyl group is introduced via nucleophilic substitution with thiols or disulfides under basic conditions. Evidence of analogous compounds (e.g., triazolo-pyrimidines) highlights the use of 3-picoline or 3,5-lutidine as bases to stabilize intermediates during sulfonamide formation .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

  • NMR spectroscopy : To confirm regiochemistry of the triazolo-pyrazine ring and substitution patterns on the difluorophenyl and ethoxyphenyl groups.
  • HPLC-MS : For purity assessment and detection of byproducts from sulfanyl coupling steps.
  • Melting point analysis : To compare with literature values (e.g., analogous triazolo-pyrazine derivatives show melting points between 82–84°C, as seen in sitagliptin intermediates) .
  • X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Bayesian optimization and heuristic algorithms (e.g., design of experiments, DoE) are effective for multi-variable optimization. For example:

  • Parameter screening : Vary temperature, solvent polarity (e.g., chloroform vs. methanol), and stoichiometry of sulfanyl coupling agents.
  • Flow chemistry : Continuous-flow systems enhance reproducibility in oxidation or cyclization steps, as demonstrated in triazolo-pyrazole hybrid syntheses .
  • Catalyst selection : Copper(I) iodide or palladium catalysts may improve cyclization efficiency .

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Fluorine substituents : Enhance metabolic stability and binding affinity to targets like dipeptidyl peptidase IV (DPP-IV). For example, trifluoromethyl groups increase electron-withdrawing effects, improving enzyme inhibition .
  • Ethoxyphenyl vs. methyl groups : Bulkier substituents may hinder target engagement, as seen in sitagliptin derivatives where 4-ethoxyphenyl optimizes pharmacokinetics .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed DPP-IV enzyme concentrations).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes and explain discrepancies in IC50 values .

Q. How does the sulfanyl group influence the compound’s stability under physiological conditions?

  • Oxidative susceptibility : The sulfanyl (-S-) linker is prone to oxidation, forming sulfoxides or sulfones. Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) are critical.
  • Protection strategies : Use tert-butyl thioethers or steric hindrance to mitigate oxidation, as shown in triazolo-pyrimidine analogs .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating DPP-IV inhibition?

  • Enzymatic assays : Use fluorogenic substrates (e.g., Gly-Pro-AMC) to measure inhibition kinetics.
  • Cell-based models : Test in Caco-2 cells or primary hepatocytes to assess membrane permeability and cytotoxicity .

Q. How can researchers validate the selectivity of this compound against off-target proteases?

  • Panel screening : Test against related serine proteases (e.g., DPP-8, DPP-9) using recombinant enzymes.
  • Cryo-EM or SPR : Structural techniques like cryo-electron microscopy or surface plasmon resonance provide kinetic and binding specificity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.